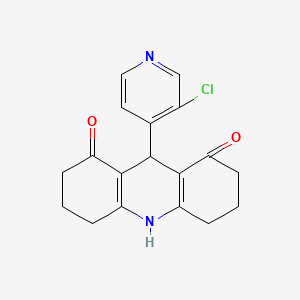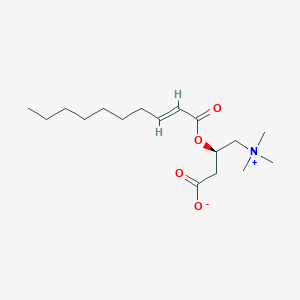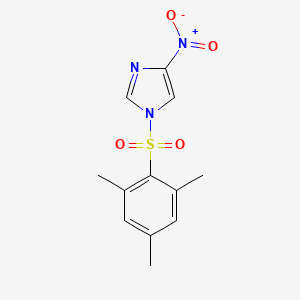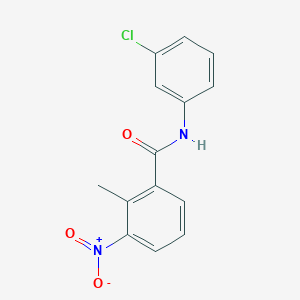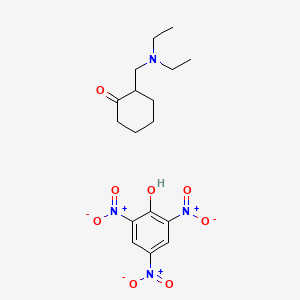
1H-inden-1-yl(triphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-inden-1-yl(triphenyl)stannane is an organotin compound with the molecular formula C27H22Sn. It is a rare and unique chemical often used in early discovery research. The compound consists of an indenyl group attached to a triphenylstannane moiety, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-inden-1-yl(triphenyl)stannane typically involves the reaction of 1H-indene with triphenyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods with appropriate safety and environmental controls .
Analyse Des Réactions Chimiques
Types of Reactions
1H-inden-1-yl(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The indenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various functionalized indenyl derivatives .
Applications De Recherche Scientifique
1H-inden-1-yl(triphenyl)stannane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-inden-1-yl(triphenyl)stannane involves its interaction with various molecular targets and pathways. The indenyl group can participate in π-π interactions, while the tin atom can form coordination complexes with other molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stannane, tributyl-1H-inden-1-yl: Another organotin compound with similar structural features but different substituents.
Stannane, 1H-inden-1-yltriphenyl: A closely related compound with slight variations in the indenyl group
Uniqueness
1H-inden-1-yl(triphenyl)stannane is unique due to its specific combination of the indenyl and triphenylstannane moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Propriétés
Numéro CAS |
1249-25-8 |
|---|---|
Formule moléculaire |
C27H22Sn |
Poids moléculaire |
465.2 g/mol |
Nom IUPAC |
1H-inden-1-yl(triphenyl)stannane |
InChI |
InChI=1S/C9H7.3C6H5.Sn/c1-2-5-9-7-3-6-8(9)4-1;3*1-2-4-6-5-3-1;/h1-7H;3*1-5H; |
Clé InChI |
JGAPPOMGTQXRDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2C=CC3=CC=CC=C23)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)

